

C5-Indocyanine: Structural Architecture, Molecular Dynamics, and Applications in Membrane Potential Analysis

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Compound of Interest

Compound Name: C5-indocyanine

Cat. No.: B1263569

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Executive Summary

C5-indocyanine, frequently identified in literature by its synonym DiIC2(5) or as a fundamental Cy5 fluorochrome, is a far-red fluorescent carbocyanine dye integral to modern cellular biology and biophysics[1]. Unlike its reactive, sulfonated derivatives (such as Sulfo-Cy5) which are engineered for covalent bioconjugation[2], the core **C5-indocyanine** molecule is highly lipophilic and carries a delocalized positive charge. This whitepaper provides an in-depth technical deconstruction of the **C5-indocyanine** chemical structure, its exact molecular weight parameters, and the mechanistic causality behind its use in mitochondrial membrane potential ($\Delta\Psi_m$) assays.

Chemical Architecture and Molecular Weight Structural Deconstruction

C5-indocyanine (IUPAC: 1-ethyl-2-[5-(1-ethyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indolium iodide) consists of a pentamethine bridge (a 5-carbon polymethine chain) linking two 1-ethyl-3,3-dimethylindolenine units[1].

The conjugated double-bond system across the pentamethine chain facilitates extensive electron delocalization. This structural feature is the physical cause of its far-red excitation and emission profile[3]. The absence of sulfonate (SO₃⁻) groups—which are typically added to commercial Cy5 derivatives to increase aqueous solubility[4]—renders the native **C5-indocyanine** highly hydrophobic, a critical feature for membrane permeability.

Molecular Weight and Formula

- Chemical Formula: C₂₉H₃₅IN₂[1][3]
- Molecular Weight (MW): 538.51 g/mol [3]
- CAS Number: 17094-16-5[3]

The molecular weight of 538.51 g/mol includes the iodide (I⁻) counterion, which balances the stable, delocalized cation of the indocyanine core[1]. As an Application Scientist, I frequently observe researchers failing to account for this specific molecular weight when calculating molarity for stock solutions. Confusing the core **C5-indocyanine** (538.51 g/mol) with reactive Cy5 NHS Ester (855.07 g/mol)[4] or Sulfo-Cy5 (656.81 g/mol)[2][5] leads to severe stoichiometric errors in experimental assays.

Mechanistic Causality: Why C5-Indocyanine Works for Membrane Potential

The utility of **C5-indocyanine** in cell tracing and mitochondrial potential studies is not accidental; it is a direct consequence of its chemical structure[3].

Causality of Intracellular Accumulation:

- Lipophilicity: The uncharged ethyl and methyl groups on the indolenine rings allow the molecule to easily partition into and diffuse across the hydrophobic core of the phospholipid bilayer.
- Delocalized Cation: The positive charge distributed across the pentamethine bridge responds electrophoretically to the negative interior of active mitochondria ($\Delta\Psi_m \approx -150$ to -180 mV).

- Nernstian Shift: Because it is a lipophilic monovalent cation, the dye accumulates in the mitochondrial matrix according to the Nernst equation—concentrating approximately 10-fold for every 60 mV of negative membrane potential. Upon depolarization (e.g., during apoptosis), the dye is released back into the cytosol, causing a measurable decrease in far-red fluorescence intensity.

Quantitative Data Synthesis

Table 1: Physicochemical and Spectral Properties of **C5-Indocyanine** vs. Reactive Cy5 Variants

Parameter	C5-Indocyanine (DiIC2(5))	Sulfo-Cy5 (Reactive)	Cy5 NHS Ester
CAS Number	17094-16-5[3]	146368-11-8[5]	N/A (Varies)
Formula	C ₂₉ H ₃₅ IN ₂ [1]	C ₃₃ H ₄₀ N ₂ O ₈ S[2]	Varies
Molecular Weight	538.51 g/mol [3]	656.81 g/mol [2]	855.07 g/mol [4]
Excitation Max	~640 nm[3]	649 nm[5]	651 nm[4]
Emission Max	~660 nm[3]	670 nm[5]	670 nm[4]
Primary Application	Membrane potential, cell tracing[3]	Oligo/Protein labeling[2]	Amine conjugation[4]
Solubility	DMSO, Ethanol[3]	Water, DMSO[5]	DMF, DMSO[4]

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol for Mitochondrial Membrane Potential ($\Delta\Psi_m$) analysis incorporates intrinsic validation steps.

Protocol: Flow Cytometric Analysis of $\Delta\Psi_m$ using C5-Indocyanine

Objective: Quantify mitochondrial depolarization in apoptotic cells. Materials: **C5-indocyanine** (DiIC2(5)) powder, anhydrous DMSO, FCCP (Carbonyl cyanide-p-

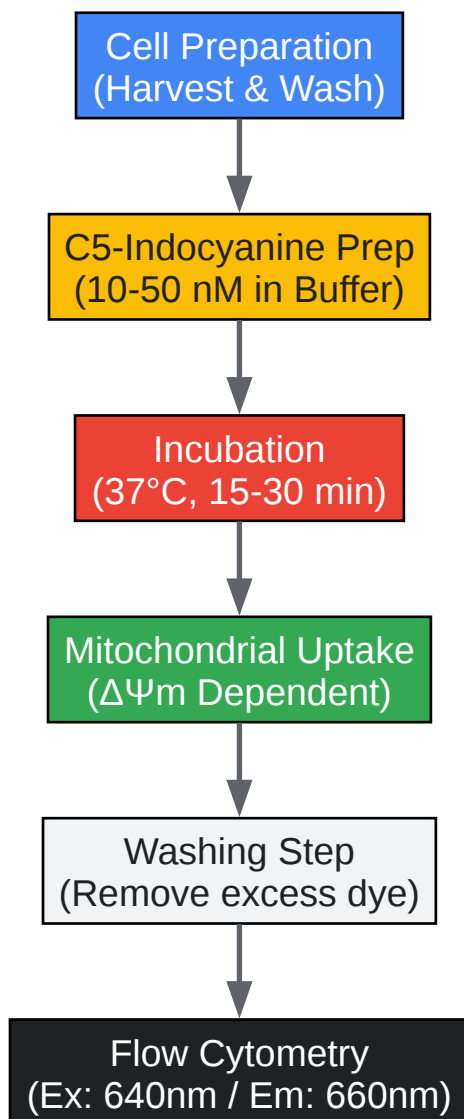
trifluoromethoxyphenylhydrazone) as a positive control for depolarization.

Step-by-Step Methodology:

- Stock Solution Preparation:
 - Action: Dissolve 5.38 mg of **C5-indocyanine** in 1 mL of anhydrous DMSO to create a 10 mM stock solution.
 - Causality: Anhydrous DMSO prevents hydrolytic degradation of the polymethine chain. The 5.38 mg mass is strictly derived from the exact 538.51 g/mol MW[3].
- Working Solution Formulation:
 - Action: Dilute the stock solution in standard culture media to a final concentration of 50 nM.
 - Causality: Concentrations above 100 nM can cause self-quenching and non-specific binding to the plasma membrane, skewing the Nernstian distribution.
- Cell Staining & Incubation:
 - Action: Resuspend 1×10^6 cells in 1 mL of the 50 nM working solution. Incubate at 37°C for 30 minutes in the dark.
 - Validation Control: Treat a parallel sample with 50 μ M FCCP for 15 minutes prior to staining. FCCP uncouples the proton gradient, collapsing $\Delta\Psi_m$. This provides a definitive "depolarized" baseline, making the assay self-validating.
- Washing and Acquisition:
 - Action: Centrifuge cells at $300 \times g$ for 5 minutes, discard supernatant, and resuspend in 500 μ L of PBS.
 - Action: Analyze via flow cytometry using a 633/640 nm excitation laser and a 660/20 nm bandpass emission filter[3][4].
- Data Interpretation:

- Healthy cells will exhibit high far-red fluorescence (accumulated dye).
- Apoptotic or FCCP-treated cells will show a logarithmic shift to the left (decreased fluorescence) due to dye efflux.

Mandatory Visualization



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Logical workflow for **C5-indocyanine** mitochondrial membrane potential assay.

References

- PubChem - NIH, "**C5-indocyanine** | C₂₉H₃₅IN₂ | CID 25241487". Available at:[\[Link\]](#)

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